molecular formula C11H16N4O B1425564 N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide CAS No. 1017022-80-8

N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide

Cat. No. B1425564
CAS RN: 1017022-80-8
M. Wt: 220.27 g/mol
InChI Key: DUJFZVRBRGLFND-UHFFFAOYSA-N
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Description

“N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide” (also referred to as NHPI) is an organic compound . It has drawn significant attention in the fields of chemical and biological research. The CAS Number of this compound is 1017022-80-8 .


Molecular Structure Analysis

The molecular formula of “N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide” is C11H16N4O . The InChI code is 1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,11H,1-3,6-7,12H2 .


Physical And Chemical Properties Analysis

The molecular weight of “N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide” is 220.27 g/mol . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Evaluation in Medical Chemistry

Research indicates that N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide derivatives have been synthesized and evaluated for various applications in medical chemistry. For instance, some derivatives have been studied for their anti-hyperglycemic properties and shown to decrease serum levels of glucose, potentially acting as ameliorative agents against streptozotocin-induced diabetes and its pathological effects on blood glucose, liver function, and kidney function (Moustafa et al., 2021).

Chemical Synthesis Techniques

The compound and its derivatives have been a focus in chemical synthesis studies. For instance, efficient synthesis methods for long-chain N’-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides have been reported, showcasing the potential applications of these compounds in various chemical and pharmaceutical contexts (Aksamitowski et al., 2017).

Molecular Structure Analysis

Studies have also delved into the molecular structure and conformation of related piperidine derivatives. For example, an analysis of the molecular salt paliperidonium nitrate, which includes a piperidine ring, provides insights into the conformational aspects of these compounds (Ge & Luo, 2012).

Potential Therapeutic Applications

Several derivatives of N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide are being explored for potential therapeutic applications. Research into compounds like 3-(pyrrolidin-1-yl)piperidine, a derivative with importance in medicinal chemistry, suggests ongoing interest in developing novel therapeutic agents based on these chemical structures (Smaliy et al., 2011).

Biophysical and Biochemical Properties

The biophysical and biochemical properties of related piperidine compounds are also a subject of research, as seen in studies like the molecular interaction analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor (Shim et al., 2002).

Future Directions

The future directions of “N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide” could involve further exploration of its potential applications in the field of drug discovery, given the wide range of biological activities exhibited by piperidine derivatives .

properties

IUPAC Name

N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJFZVRBRGLFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 57368820

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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